2-Ethyl-3-methylquinoxaline
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Overview
Description
2-Ethyl-3-methylquinoxaline is an organic compound with the molecular formula C11H12N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Mode of Action
Quinoxaline derivatives have been reported to inhibit various enzymes and interact with different receptors
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, depending on their specific structure and the biological system in which they are active . The downstream effects of these interactions can vary widely and are subject to further investigation.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that quinoxalines, the family to which 2-Ethyl-3-methylquinoxaline belongs, interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the quinoxaline derivative.
Cellular Effects
Quinoxaline derivatives have been found to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
Molecular Mechanism
Quinoxalines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of a compound can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters or binding proteins .
Subcellular Localization
Compounds can be localized to specific compartments or organelles within a cell, and this can have effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylquinoxaline can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with propionaldehyde under acidic conditions. For instance, using Nafion® NR50 as an acidic catalyst and microwave irradiation as the heating source has been reported to yield good to excellent results . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield partially or fully hydrogenated quinoxalines .
Scientific Research Applications
2-Ethyl-3-methylquinoxaline has a wide range of scientific research applications:
Comparison with Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its broad range of applications.
2-Methylquinoxaline: Similar in structure but with a methyl group instead of an ethyl group at the 2-position.
3-Methylquinoxaline: Similar in structure but with a methyl group at the 3-position instead of an ethyl group
Uniqueness: 2-Ethyl-3-methylquinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethyl-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVYZJCPYVRFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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